Carbonylmethyltetrahydro-beta-carboline

Description

Structural Characterization of Carbonylmethyltetrahydro-beta-carboline

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound compounds follows systematic naming conventions based on the pyrido[3,4-b]indole core structure. The primary compound 1,2,3,4-tetrahydro-1-methyl-beta-carboline-1-carboxylic acid carries the IUPAC name 1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid, reflecting its specific substitution pattern and stereochemical configuration. This nomenclature system clearly indicates the presence of the tetrahydrogenated pyridine ring fused to the indole system, with methyl substitution at position 1 and carboxylic acid functionality at the same carbon center.

The molecular formula analysis reveals distinct compositional characteristics for different this compound derivatives. The 1-methyl-1-carboxylic acid derivative exhibits the molecular formula C₁₃H₁₄N₂O₂ with a molecular weight of 230.26 grams per mole. In contrast, the non-methylated tetrahydro-beta-carboline-1-carboxylic acid demonstrates the formula C₁₂H₁₂N₂O₂ with a molecular weight of 216.24 grams per mole. The acetyl derivative, representing another important this compound variant, possesses the molecular formula C₁₄H₁₀N₂O₃ with a molecular weight of 254.24 grams per mole.

Structural analysis through computational chemistry methods has provided detailed insights into the electronic distribution and bonding characteristics of these compounds. The InChI representation for the 1-methyl derivative is InChI=1S/C13H14N2O2/c1-13(12(16)17)11-9(6-7-14-13)8-4-2-3-5-10(8)15-11/h2-5,14-15H,6-7H2,1H3,(H,16,17), which encodes the complete connectivity and stereochemical information. The corresponding SMILES notation CC1(C2=C(CCN1)C3=CC=CC=C3N2)C(=O)O provides a simplified representation of the molecular structure suitable for computational applications.

Crystallographic Data and Conformational Isomerism

Crystallographic investigations of this compound compounds have revealed significant structural insights through X-ray diffraction analysis. The crystal structure determination of related beta-carboline derivatives has demonstrated characteristic intermolecular hydrogen bonding patterns and pi-pi stacking interactions that influence their solid-state packing arrangements. These crystallographic studies have shown that the compounds adopt specific conformational preferences in the solid state, with the tetrahydropyridine ring typically assuming a half-chair conformation while the indole system remains essentially planar.

Single-crystal X-ray diffraction analysis of 5-bromo-8-methoxy-1-methyl-beta-carboline, a structurally related compound, has provided detailed geometric parameters and conformational data that can be extrapolated to this compound derivatives. The crystallographic data revealed specific bond lengths and angles characteristic of the pyrido[3,4-b]indole framework, with the nitrogen atoms in the pyridine ring exhibiting distinct hybridization states that affect the overall molecular geometry.

Conformational isomerism in this compound compounds arises primarily from the flexibility of the tetrahydropyridine ring and the rotational freedom around the carboxyl or acetyl substituents. Computational studies have identified multiple low-energy conformers, with interconversion barriers that allow for dynamic equilibration under physiological conditions. The presence of the methyl group at position 1 introduces additional steric constraints that influence the preferred conformational states and affect the overall molecular dynamics.

The crystal packing characteristics of these compounds differ significantly from other beta-carboline derivatives, particularly in their hydrogen bonding networks and pi-pi stacking geometries. These differences have been attributed to the specific electronic properties imparted by the carbonyl and methyl substituents, which modify the electron density distribution across the aromatic system and alter the intermolecular interaction patterns.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy has provided comprehensive structural characterization of this compound compounds through detailed analysis of proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum of 1-acetyl-beta-carboline derivatives exhibits characteristic signals that reflect the electronic environment of the pyrido[3,4-b]indole system. The aromatic protons of the indole ring system typically appear in the 7.0-8.5 parts per million region, with distinct coupling patterns that provide information about the substitution pattern and electronic effects.

The carbon-13 nuclear magnetic resonance spectrum of these compounds contains thirteen distinct signals for the 1-methyl-1-carboxylic acid derivative, including six protonated carbon resonances comprising two aliphatic and four aromatic carbons, along with seven non-protonated carbons. The carbonyl carbon of the carboxylic acid functionality appears characteristically downfield at approximately 175-180 parts per million, while the methyl carbon attached to the quaternary center resonates around 20-25 parts per million.

Two-dimensional nuclear magnetic resonance techniques have been instrumental in establishing complete structural assignments for this compound compounds. Heteronuclear Single Quantum Coherence spectroscopy has confirmed the connectivity between carbon and hydrogen atoms, while Heteronuclear Multiple Bond Correlation experiments have revealed long-range coupling relationships that establish the overall molecular framework. These advanced spectroscopic methods have been particularly valuable in distinguishing between different regioisomers and confirming the specific substitution patterns.

The nuclear magnetic resonance spectral data for 1-acetyl-beta-carboline shows distinctive patterns that differentiate it from other beta-carboline derivatives. The acetyl methyl group appears as a sharp singlet around 2.5-2.7 parts per million in the proton spectrum, while the corresponding carbon signal is observed around 25-30 parts per million in the carbon-13 spectrum. The integration patterns and coupling constants provide definitive evidence for the proposed structural assignments.

Fourier-Transform Infrared Vibrational Signatures

Fourier-transform infrared spectroscopy has revealed characteristic vibrational signatures that serve as diagnostic markers for this compound compounds. The infrared spectrum exhibits distinct absorption bands corresponding to the various functional groups present in the molecular structure. The carboxylic acid carbonyl stretch appears as a strong absorption around 1650-1700 wavenumbers, while the associated hydroxyl group of the carboxylic acid functionality produces a broad absorption in the 2500-3300 wavenumber region due to hydrogen bonding effects.

The aromatic carbon-carbon stretching vibrations of the indole ring system generate characteristic bands in the 1450-1600 wavenumber region, with specific patterns that reflect the electronic properties of the substituted pyrido[3,4-b]indole framework. The nitrogen-hydrogen stretching vibration of the indole nitrogen produces a distinctive absorption around 3200-3400 wavenumbers, which serves as a reliable diagnostic feature for these compounds.

Comparative infrared spectroscopic studies between solid-state and solution-phase measurements have revealed conformational differences that affect the vibrational frequencies. The hydrogen bonding patterns observed in the crystalline state lead to shifts in the carbonyl and nitrogen-hydrogen stretching frequencies compared to dilute solution measurements, providing insights into the intermolecular interactions that stabilize the solid-state structures.

The acetyl derivative shows additional characteristic infrared absorption features, including the acetyl carbonyl stretch around 1660-1680 wavenumbers and specific methyl carbon-hydrogen stretching vibrations in the 2900-3000 wavenumber region. These spectroscopic signatures provide definitive identification of the acetyl substitution and distinguish this derivative from other this compound compounds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound compounds has provided detailed information about their fragmentation behavior and structural characteristics. High-resolution electrospray ionization mass spectrometry has confirmed the exact molecular masses and elemental compositions of these compounds. The 1-methyl-1-carboxylic acid derivative exhibits a molecular ion peak at mass-to-charge ratio 230.26, corresponding to the protonated molecular ion [M+H]⁺, while the acetyl derivative shows the expected molecular ion at mass-to-charge ratio 254.24.

The fragmentation patterns observed in tandem mass spectrometry experiments reveal characteristic loss patterns that provide structural information about the this compound framework. Common fragmentation pathways include the loss of the carboxylic acid functionality (loss of 45 mass units corresponding to COOH), decarboxylation reactions (loss of 44 mass units corresponding to CO₂), and the elimination of the methyl group (loss of 15 mass units). These fragmentation patterns are consistent with the proposed structures and provide additional confirmation of the molecular connectivity.

The mass spectrometric behavior of 1-acetyl-beta-carboline demonstrates specific fragmentation characteristics that distinguish it from other derivatives. The primary fragmentation pathway involves the loss of the acetyl group (loss of 43 mass units corresponding to COCH₃), followed by additional fragmentation of the pyrido[3,4-b]indole core structure. The resulting fragment ions provide detailed information about the stability and electronic properties of different structural regions within the molecule.

Advanced mass spectrometric techniques, including collision-induced dissociation and electron impact ionization, have revealed additional fragmentation pathways that provide comprehensive structural characterization. These methods have been particularly valuable in establishing the specific substitution patterns and confirming the regiochemistry of different this compound derivatives through comparison of their distinctive fragmentation fingerprints.

Properties

CAS No. |

75847-64-2 |

|---|---|

Molecular Formula |

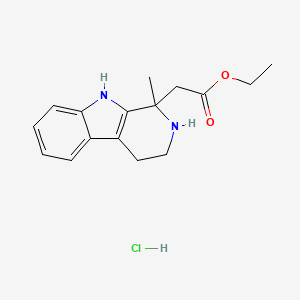

C16H21ClN2O2 |

Molecular Weight |

308.8 g/mol |

IUPAC Name |

ethyl 2-(1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)acetate;hydrochloride |

InChI |

InChI=1S/C16H20N2O2.ClH/c1-3-20-14(19)10-16(2)15-12(8-9-17-16)11-6-4-5-7-13(11)18-15;/h4-7,17-18H,3,8-10H2,1-2H3;1H |

InChI Key |

KVNLXQLSHPQBGK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(C2=C(CCN1)C3=CC=CC=C3N2)C.Cl |

Canonical SMILES |

CCOC(=O)CC1(C2=C(CCN1)C3=CC=CC=C3N2)C.Cl |

Synonyms |

1-ethoxycarbonylmethyl-1-methyl-1,2,3,4-tetrahydro- beta-carbolin-2-ium chloride carbonylmethyltetrahydro-beta-carboline |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Contradictions and Insights

- Position-Specific Bioactivity : Methoxy groups at position 6 (e.g., 6-methoxy-THβC) enhance serotoninergic effects, while position 1 aryl groups (e.g., bromothienyl) favor enzyme inhibition .

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 5-hydroxy-L-tryptophan reacts with glyoxylic acid under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to form an imine intermediate. Intramolecular cyclization yields the THβC core, with the carbonylmethyl group introduced via the aldehyde component. Key variables include:

-

Acid Catalyst : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) enhances cyclization efficiency.

-

Temperature : Reactions typically proceed at 50–150°C, with higher temperatures accelerating cyclization but risking decomposition.

-

Solvent : Polar aprotic solvents (e.g., dichloromethane) or neat conditions optimize yields.

A study by Ash’ari et al. demonstrated that substituting phenylglyoxal with glyoxylic acid in Pictet-Spengler condensations afforded 1-carbonylmethyl-THβC derivatives in 65–78% yield after 12–24 hours. Post-cyclization reduction using the Wolff-Kishner protocol further modified the C7’ position, showcasing the method’s versatility.

Electrochemical Synthesis in Deep Eutectic Solvents (DESs)

Recent advances in green chemistry have introduced electrochemical (EC) methods for THβC synthesis. Al-Hadedi et al. reported a two-step, one-pot EC approach using DESs as dual solvents and electrolytes. This method eliminates toxic catalysts and reduces energy consumption.

Key Steps and Parameters

-

Formation of Schiff Base : Tryptamine reacts with glyoxylic acid in a choline chloride-based DES at 50°C.

-

Electrochemical Cyclization : Applying a constant current (10 mA/cm²) induces dehydrogenation, forming the THβC core.

This method achieved 82% yield for THβC derivatives, with DESs enhancing solubility and stabilizing reactive intermediates. Scalability was confirmed via gram-scale reactions, underscoring industrial potential.

Bischler-Napieralski Reaction and Post-Modification

The Bischler-Napieralski reaction constructs β-carboline skeletons via cyclodehydration of N-acyltryptamines. Subsequent hydrogenation yields THβC derivatives, while alkylation introduces the carbonylmethyl group.

Protocol Overview

-

Cyclization : N-acetyltryptamine undergoes cyclodehydration using POCl₃ or PPA, forming 3,4-dihydro-β-carboline.

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the C3-C4 bond, yielding THβC.

-

Alkylation : Treatment with methyl glyoxylate introduces the carbonylmethyl group at C1, followed by hydrolysis to the free acid.

A patent by FI74002C detailed analogous steps, achieving 54–69% yields for substituted THβC derivatives. However, multi-step sequences and harsh conditions limit practicality compared to one-pot methods.

Post-Cyclization Functionalization Strategies

N-Alkylation and Oxidation

THβC intermediates undergo N-alkylation using methyl glyoxylate in the presence of K₂CO₃, introducing the carbonylmethyl group. Subsequent oxidation with Jones reagent or pyridinium chlorochromate (PCC) ensures precise functionalization.

Reductive Amination

Condensing THβC with glyoxylic acid under reductive conditions (NaBH₃CN) forms secondary amines, which are oxidized to carbonylmethyl derivatives. This approach avoids pre-functionalized aldehydes but requires stringent pH control.

Comparative Analysis of Synthetic Methods

Q & A

What are the primary synthetic methodologies for Carbonylmethyltetrahydro-beta-carboline derivatives?

The synthesis typically involves Pictet-Spengler condensation between tryptamine derivatives and aldehydes/ketones under acidic conditions. For example, methyl-1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is synthesized by reacting tryptophan methyl ester with 4-chlorobenzaldehyde in CH₂Cl₂ and trifluoroacetic acid (TFA), followed by neutralization and chromatographic purification . Modifications include varying substituents on the aldehyde or indole ring to diversify the scaffold .

How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity is influenced by reaction conditions (e.g., temperature, solvent) and catalysts. For instance, chiral auxiliaries or Lewis acids can bias the formation of specific diastereomers. Post-synthesis, isomers are separated via silica gel chromatography using gradients like CH₂Cl₂/CH₃OH (99.5:0.5) . X-ray crystallography is critical for confirming absolute configurations .

What analytical techniques are essential for characterizing these compounds?

- NMR spectroscopy : Determines substituent positions and stereochemistry (e.g., coupling constants in H-NMR reveal cis/trans isomerism) .

- FTIR : Identifies functional groups like carbonyls (1700–1750 cm) .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- Elemental analysis : Validates purity (±0.4% deviation) .

How do structural modifications influence biological activity?

- Substituent effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance receptor affinity, while methoxy groups improve solubility .

- Ring fusion : Piperazinedione or hydantoin rings modulate antitumor activity .

- Stereochemistry : Diastereomers exhibit differing potency in receptor binding assays .

What challenges arise in isolating these compounds?

Key issues include low yields in multi-step syntheses and separation of diastereomers with similar polarities. Optimized protocols use stepwise monitoring via TLC and gradient elution in chromatography .

How can contradictions in pharmacological data be resolved?

- Standardized assays : Use consistent cell lines (e.g., V79 for genotoxicity) and controls .

- Purity validation : Ensure >95% purity via HPLC and elemental analysis .

- Stereochemical reporting : Explicitly document isomer configurations to avoid misinterpretation .

What in vitro models assess antioxidant or neuroprotective activity?

- Yeast assays : Measure ROS scavenging in Saccharomyces cerevisiae strains .

- Neuronal cell lines : Test neuroprotection against oxidative stress (e.g., H₂O₂ exposure) .

- Comet assay : Quantify DNA damage reduction in V79 cells .

How are reaction yields optimized in multi-step syntheses?

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Stepwise quenching : Neutralize acidic intermediates with NaHCO₃ to prevent degradation .

What computational tools aid in derivative design?

- Molecular docking : Predicts binding modes at targets like GABA receptors .

- QSAR models : Correlate substituent properties (e.g., logP) with activity .

- DFT calculations : Analyze electronic effects of substituents on reactivity .

How is purity validated for novel derivatives?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.